Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines. It is characterized by its molecular formula C11H13NO5 and a molecular weight of 239.23 g/mol . This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Mechanism of Action
Target of Action
Similar compounds have shown affinity for important steroid-converting cytochromes p450 (cyp11a1, cyp46a1, cyp51, cyp19a1), as well as with p450 responsible for drug metabolism (cyp3a4) .
Mode of Action
It’s worth noting that 1,4-dihydropyridines (dhps) are generally synthesized using the hantzsch synthesis mechanism .
Biochemical Pathways
The interaction with cytochromes p450 suggests potential involvement in steroid biosynthesis and drug metabolism pathways .
Pharmacokinetics
The compound’s solubility and storage conditions suggest potential bioavailability considerations .
Result of Action
The interaction with cytochromes p450 suggests potential effects on steroid biosynthesis and drug metabolism .
Action Environment
The compound’s storage conditions suggest potential stability considerations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. A typical procedure includes the reaction of ethyl acetoacetate, ammonium acetate, and an aromatic aldehyde under solvent-free conditions at elevated temperatures . The reaction is catalyzed by magnesium ferrite magnetic nanoparticles, which are efficient and recyclable .
Industrial Production Methods: In industrial settings, the synthesis of dihydropyridine derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as magnesium ferrite magnetic nanoparticles, allows for easy separation and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted dihydropyridine derivatives.
Scientific Research Applications
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly calcium channel blockers.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Comparison: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its oxo group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives. This oxo group enhances its ability to undergo oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYLXLRJKRWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454352 | |
Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74632-03-4 | |
Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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